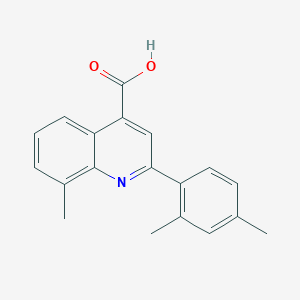

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid” belong to a class of organic compounds known as quinolines and carboxylic acids. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring . Carboxylic acids are organic compounds containing a carboxyl group (-COOH) .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the Suzuki-Miyaura coupling is a common method used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and a palladium catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, carboxylic acids can undergo reactions such as esterification and decarboxylation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, and solubility .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

BODIPY-based OLEDs : BODIPY-based materials, incorporating quinoline structures, have emerged as promising candidates for OLED applications. These materials are explored for their potential in creating metal-free infrared emitters, showcasing the versatility of quinoline derivatives in organic optoelectronics. The review by Squeo and Pasini (2020) highlights advancements in structural design and synthesis of these compounds for OLED devices, suggesting a path for future research in quinoline-based materials for electronic applications (Squeo & Pasini, 2020).

Antimicrobial Applications

Antituberculosis Organotin(IV) Complexes : Research on organotin(IV) complexes, including those derived from carboxylic acids like 2-[(2,6-dimethylphenyl)amino]benzoic acid, has demonstrated significant antituberculosis activity. These studies underscore the structural diversity and biological potential of organotin moiety in medicinal chemistry, indicating the relevance of exploring carboxylic acid derivatives for antimicrobial applications (Iqbal, Ali, & Shahzadi, 2015).

Biocatalyst Inhibition

Impact of Carboxylic Acids on Microbial Inhibitors : Carboxylic acids, including derivatives and related compounds, are investigated for their role as microbial inhibitors. This is relevant in the context of biorenewable chemicals production and highlights the dual role of carboxylic acids in both promoting and inhibiting microbial growth. Jarboe, Royce, and Liu (2013) discuss how certain carboxylic acids can inhibit engineered microbes, such as E. coli and Saccharomyces cerevisiae, underscoring the importance of understanding these compounds' interactions with biological systems (Jarboe, Royce, & Liu, 2013).

Drug Synthesis

Levulinic Acid in Drug Synthesis : Levulinic acid, a key biomass-derived chemical with carboxylic and carbonyl functional groups, demonstrates the potential of carboxylic acids in drug synthesis. It serves as a versatile precursor for various pharmaceuticals, showcasing the utility of carboxylic acid derivatives in medicinal chemistry. Zhang et al. (2021) review the application of levulinic acid in cancer treatment and medical materials, emphasizing its role in simplifying drug synthesis and reducing costs (Zhang et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-7-8-14(13(3)9-11)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPCYAQMBPYCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456627.png)

![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B456628.png)

![5-(5-chloro-2-thienyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456629.png)

![5-[(5-ethyl-2-thienyl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B456630.png)

![1-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456633.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B456636.png)

![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456637.png)

![3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B456639.png)

![4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B456641.png)

![3-Ethyl-2-thioxo-5-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B456642.png)

methanone](/img/structure/B456643.png)

![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456644.png)

![5-(5-chlorothiophen-2-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456648.png)